4-Chlorobenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDDEGICSMIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051619 | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; mp = 12-14 deg C; [Acros Organics MSDS] | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
122-01-0 | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ7JCV2YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Mechanisms of 4 Chlorobenzoyl Chloride
Established Synthesis Routes of 4-Chlorobenzoyl Chloride
The traditional and most widely employed method for the synthesis of this compound involves the conversion of 4-chlorobenzoic acid using a chlorinating agent, most commonly thionyl chloride. This method is favored for its reliability and relatively straightforward procedure.
Synthesis from 4-Chlorobenzoic Acid via Thionyl Chloride
A typical laboratory-scale synthesis involves reacting 4-chlorobenzoic acid with an excess of thionyl chloride. In one documented procedure, a solution of 5 grams (31.94 mmol) of 4-chlorobenzoic acid in 150 ml of thionyl chloride was stirred for 5 hours at a temperature of 80°C. Following the reaction, the excess thionyl chloride is removed, typically by distillation under reduced pressure, to yield the crude this compound.
The efficiency and yield of the synthesis of this compound are significantly influenced by several key reaction parameters, including temperature, reaction time, and the choice of solvent.
Temperature: The reaction is typically conducted at elevated temperatures to drive the reaction to completion. A common temperature used is 80°C. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. Conversely, lower temperatures may result in incomplete conversion of the starting material. For acylation reactions using this compound, maintaining a temperature between 0–5°C is recommended to prevent decomposition, suggesting that the stability of the product is a key consideration.
Time: The reaction time is another critical factor. In the previously mentioned procedure, a reaction time of 5 hours was employed. The optimal reaction time is a balance between ensuring complete conversion and minimizing the formation of byproducts due to prolonged exposure to high temperatures.
Solvent: Thionyl chloride often serves as both the reactant and the solvent, especially when used in excess. However, in some cases, an inert solvent such as dichloromethane (B109758) or chloroform (B151607) can be used. The choice of solvent can influence the solubility of the reactants and the reaction kinetics.
Optimization of these parameters is crucial for achieving high yields and purity of the final product. The following table summarizes the typical reaction parameters.
| Parameter | Typical Value/Condition | Rationale |
| Temperature | 80°C | To ensure a sufficient reaction rate. |
| Time | 5 hours | To allow for complete conversion of the starting material. |
| Solvent | Excess Thionyl Chloride or Inert Solvent (e.g., Dichloromethane) | Thionyl chloride acts as both reactant and solvent. Inert solvents can aid in solubility and reaction control. |
The yield of the synthesized this compound is a key metric for evaluating the efficiency of the synthetic process. In the procedure described earlier, starting with 5 grams of 4-chlorobenzoic acid, 4.5 grams of crude this compound was obtained, which corresponds to a crude yield of approximately 81%.
The purity of the synthesized this compound is of paramount importance for its subsequent applications. Several analytical techniques are employed to assess its purity:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for resolving and quantifying the desired product and any byproducts, such as unreacted 4-chlorobenzoic acid.
Gas Chromatography (GC): GC analysis is commonly used to determine the purity of volatile compounds like this compound. Purity levels of greater than 98.0% are often reported. One source indicates an analytical purity of 99.79%. nihs.go.jp
Argentometric Titration: This titration method can be used to determine the chloride content and thus assess the purity of the acyl chloride. avantorsciences.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the identity of the product by identifying the characteristic carbonyl (C=O) stretching frequency at approximately 1770 cm⁻¹. The absence of a broad hydroxyl (-OH) peak from the starting carboxylic acid indicates the completion of the reaction.
Karl Fischer Titration: This method is specifically used to quantify the moisture content in the final product, which is crucial as this compound is moisture-sensitive.
The following table outlines the common methods for purity assessment and their typical findings.
| Analytical Method | Purpose | Typical Specification/Finding |
| HPLC with UV Detection | Quantify product and byproducts | High resolution of this compound from 4-chlorobenzoic acid. |
| Gas Chromatography (GC) | Determine overall purity | >98.0% to 99.79% nihs.go.jp |
| Argentometric Titration | Determine chloride content avantorsciences.com | Confirms the acyl chloride concentration. |
| FT-IR Spectroscopy | Functional group identification | Presence of C=O stretch at ~1770 cm⁻¹, absence of -OH peak. |
| Karl Fischer Titration | Quantify moisture content | Low moisture content is critical for stability. |
Advanced Synthetic Approaches and Catalytic Systems
While the thionyl chloride method is well-established, research into more environmentally friendly and efficient synthetic routes continues. A significant area of development is the use of solid acid catalysts in acylation reactions.
Application of Solid Acid Catalysts in Acylation Reactions Utilizing this compound
Solid acid catalysts offer several advantages over traditional Lewis acids, such as ease of separation from the reaction mixture, reusability, and reduced corrosive waste. These catalysts are being explored for Friedel-Crafts acylation reactions, a key transformation involving acyl chlorides like this compound.
In the context of utilizing this compound, various solid acid catalysts have been investigated for the acylation of aromatic compounds. For instance, the acylation of benzene (B151609) with this compound has been attempted using catalysts such as Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay, and sulfated zirconia. chemdad.comrsc.org
Among the solid acid catalysts, Dodecatungstophosphoric acid (H₃PW₁₂O₄₀), often abbreviated as DTPA or PTA, and its derivatives have shown significant promise. DTPA is a heteropoly acid with strong Brønsted acidity, making it an effective catalyst for various acid-catalyzed reactions, including Friedel-Crafts acylation.
The acylation of benzene with this compound has been specifically attempted using DTPA and DTPA supported on K-10 clay. chemdad.comrsc.org While one study reported that sulfated zirconia was more effective for this particular reaction, the investigation into DTPA highlights its potential in this area. rsc.org
Furthermore, derivatives of DTPA have been synthesized and studied to enhance their catalytic activity and stability. For example, a cesium-substituted derivative, Cs₂.₅H₀.₅PW₁₂O₄₀, supported on K-10 clay, has been reported as a promising catalyst for the acylation of anisole (B1667542) with benzoyl chloride, a reaction analogous to those involving this compound. Another approach involves encapsulating phosphotungstic acid within a metal-organic framework (MOF), such as PTA@MIL-53(Fe), which has been shown to be an efficient heterogeneous catalyst for the Friedel-Crafts acylation of phenols with acyl chlorides. acs.org A hybrid material composed of 12-tungstophosphoric acid and a Zr(IV)-benzene tricarboxylate MOF also demonstrated excellent catalytic performance in the acylation of anisole with benzoyl chloride under solvent-free conditions, with high conversion and yield. researchgate.net These studies on related systems suggest that tailored DTPA-based catalysts could be highly effective for acylation reactions utilizing this compound.
Clay Catalysts (e.g., DTPA/K-10 clay, K-10)
Clay catalysts, particularly montmorillonite (B579905) clays (B1170129) like K-10, have been investigated as environmentally benign heterogeneous catalysts for various organic transformations, including Friedel-Crafts acylation reactions. These materials possess both Brønsted and Lewis acid sites, contributing to their catalytic activity.
In the context of reactions involving acyl chlorides, Fe-modified montmorillonite K-10 has been successfully employed for the Friedel-Crafts chloroacetylation of arenes using chloroacetyl chloride. This suggests the applicability of modified K-10 clays in promoting acylations with this compound. The high activity of Fe-exchanged montmorillonite clay has been noted in several other acid-catalyzed reactions.
While specific studies detailing the use of dodecatungstophosphoric acid (DTPA)/K-10 clay for reactions with this compound are not extensively documented, the combination of a strong heteropoly acid like DTPA with a clay support is a common strategy to enhance catalytic activity. In a comparative study of the acylation of benzene with this compound, various solid acid catalysts were evaluated, including DTPA/K-10 clay and K-10. Although sulfated zirconia showed the highest efficacy in that particular study, the inclusion of these clay-based catalysts indicates their relevance in the field.
The catalytic activity of K-10 clay in acylation is attributed to its acidic sites which can activate the acyl chloride, making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency of these clay-catalyzed reactions.
| Catalyst | Reactants | Product | Key Findings |
|---|---|---|---|
| Fe-modified Montmorillonite K-10 | Arenes and Chloroacetyl chloride | Acylated Arenes | Good yields and selectivity for the acylated product were observed. |
| DTPA/K-10 clay, K-10 | Benzene and this compound | 4-Chlorobenzophenone (B192759) | Evaluated as catalysts, but found to be less effective than sulfated zirconia under the studied conditions. |
Resin Catalysts (e.g., Amberlite, Amberlyst-15, Indion-130)
Ion-exchange resins, such as Amberlite, Amberlyst-15, and Indion-130, are versatile solid acid catalysts used in a variety of organic reactions, including esterifications and acylations. These macroporous polymeric resins containing sulfonic acid groups offer advantages such as high catalytic activity, thermal stability, and ease of separation from the reaction mixture, allowing for their regeneration and reuse.
Amberlyst-15, a macroreticular polystyrene-based ion exchange resin with strongly acidic sulfonic groups, has been effectively used as a catalyst in the esterification of mixed carboxylic-fatty anhydrides. nih.gov In a study, the reactivity of 4-chlorobenzoic palmitic anhydride (B1165640) was investigated for the preparation of palmitic acid esters, demonstrating good yields. nih.gov This highlights the potential of Amberlyst-15 to catalyze reactions involving this compound, a related acylating agent. The catalytic mechanism involves the protonation of the carbonyl oxygen of the acylating agent by the sulfonic acid groups of the resin, thereby activating it for nucleophilic attack.
Indion-130, another macroporous strongly acidic cation exchanger, is also recognized for its catalytic efficiency in reactions such as esterification and acylation. Its large surface area and accessible acid sites contribute to its high catalytic activity. While specific detailed studies on the use of Amberlite and Indion-130 in the synthesis of this compound itself are limited, their application in acylation reactions using this reagent is documented. For instance, in the acylation of benzene with this compound, both Amberlite and Indion-130 were among the solid acid catalysts tested.
| Catalyst | Reaction Type | Reactants | Key Findings |
|---|---|---|---|
| Amberlyst-15 | Esterification | 4-Chlorobenzoic palmitic anhydride and alcohols | Demonstrated good reactivity and selectivity for the formation of palmitic acid esters. nih.gov |
| Amberlite, Indion-130 | Friedel-Crafts Acylation | Benzene and this compound | These resin catalysts were evaluated for their activity in the acylation reaction. |
Other Heterogeneous Catalysts (e.g., Filtrol-24 clay, sulfated zirconia)
Other heterogeneous catalysts, including Filtrol-24 clay and sulfated zirconia, have also been explored for their utility in reactions involving this compound. Filtrol-24 is an acid-activated clay catalyst.
Sulfated zirconia, a solid superacid, has demonstrated significant catalytic activity in Friedel-Crafts acylation reactions. A systematic study of the acylation of benzene with this compound found sulfated zirconia to be a highly effective and selective catalyst, yielding 4-chlorobenzophenone with 100% selectivity. The reaction was found to be intrinsically kinetically controlled and follows the Langmuir–Hinshelwood–Hougen–Watson mechanism, which involves the adsorption of reactants onto the catalyst surface. The study also compared the performance of sulfated zirconia with other solid acids, including Filtrol-24 clay, which was found to be less effective under the tested conditions.
The superior catalytic performance of sulfated zirconia in this reaction is attributed to its strong acid sites, which are capable of activating the this compound for electrophilic aromatic substitution. The reusability of these solid acid catalysts makes them an attractive alternative to traditional homogeneous catalysts like aluminum chloride, aligning with the principles of green chemistry.
| Catalyst | Reaction | Reactants | Conversion/Selectivity | Notes |
|---|---|---|---|---|
| Sulfated Zirconia | Acylation of Benzene | Benzene, this compound | 100% selective towards 4-chlorobenzophenone | Reaction obeys Langmuir–Hinshelwood–Hougen–Watson mechanism. |
| Filtrol-24 clay | Acylation of Benzene | Benzene, this compound | Less effective than sulfated zirconia | Part of a comparative study of solid acid catalysts. |
Nucleophilic Acyl Substitution Mechanisms Involving this compound
Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides, including this compound. The reaction generally proceeds through an addition-elimination mechanism, although concerted pathways have also been considered.
Role of Pyridine (B92270) as a Catalyst/Base in Acylation Reactions
In acylation reactions with this compound, pyridine often serves a dual role as both a base and a nucleophilic catalyst. As a base, it neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the products.
More significantly, pyridine can act as a nucleophilic catalyst. It attacks the electrophilic carbonyl carbon of this compound to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by a weakly nucleophilic substrate, such as an alcohol or a phenol, than the original acyl chloride. The subsequent attack by the nucleophile on the acylpyridinium salt leads to the formation of the acylated product and the regeneration of pyridine. This catalytic cycle enhances the rate of the acylation reaction. The pyridine-catalyzed acetylation of phenols and alcohols by acetic anhydride follows a similar mechanistic principle. semanticscholar.org
Formation of Tetrahedral Intermediates and Chloride Ion Elimination
The classical mechanism for nucleophilic acyl substitution involves the formation of a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon of this compound, breaking the pi bond of the carbonyl group and forming a new bond with the carbon. This results in a transient tetrahedral intermediate with a negatively charged oxygen atom.
This intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and eliminating the most stable leaving group. In the case of this compound, the chloride ion is an excellent leaving group. The departure of the chloride ion from the tetrahedral intermediate yields the final substituted product.
However, computational studies on the reaction of acyl chlorides with nucleophiles have suggested that a stable tetrahedral intermediate may not always be formed. nih.gov In some cases, the reaction may proceed through a concerted S(N)2-like mechanism where the nucleophile attacks the carbonyl carbon and the chloride ion leaves simultaneously, passing through a trigonal bipyramidal transition state. For solvolysis reactions in the presence of multiple solvent molecules, a tetrahedral-like structure can be formed which then immediately loses the chloride ion in a manner resembling an S(N)1 reaction. nih.gov
Reaction Kinetics and Thermodynamic Studies of this compound Reactions
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and for optimizing reaction conditions. Solvolysis reactions of substituted benzoyl chlorides have been a subject of detailed kinetic investigations.
Studies on the solvolysis of p-substituted benzoyl chlorides have shown that the reaction mechanism can shift between a cationic (SN1-like) pathway and a carbonyl addition (SN2-like) pathway depending on the substituent and the solvent. nih.gov For this compound, the electron-withdrawing nature of the para-chloro substituent generally favors the carbonyl addition pathway.
Thermodynamic data for this compound is available from various sources. The enthalpy of hydrolysis for this compound in the liquid phase has been determined, providing insight into the energetics of its reaction with water. nist.gov
Kinetic studies on the hydrolysis of a series of p-substituted benzyl (B1604629) chlorides have utilized pseudo-thermodynamic parameters and isotope effects to elucidate reaction mechanisms. cdnsciencepub.com Similar approaches can be applied to study the reactivity of this compound. For instance, in a study on the synthesis of 4-chlorobenzoylthiourea from this compound and thiourea (B124793), the reaction yield was found to be dependent on both temperature and reaction time, with the highest yield achieved at 110°C after 1 hour. uad.ac.id
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Enthalpy of Reaction (ΔrH°) for Hydrolysis | -43.74 ± 0.42 kJ/mol | Liquid phase; solvent: Diphenyl-ether | nist.gov |
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 90 | 1.5 | 28.99 |
| 100 | 1.5 | 41.07 |
| 110 | 1.5 | 48.79 |
| 120 | 1.5 | 45.14 |
| 110 | 0.5 | 41.65 |
| 110 | 1.0 | 50.84 |
| 110 | 2.0 | 43.18 |
Data from the synthesis of 4-chlorobenzoylthiourea from this compound and thiourea. uad.ac.id
Influence of Reaction Conditions on Reaction Rates and Selectivity
The synthesis of this compound can be achieved through various pathways, with reaction rates and product selectivity being highly dependent on the chosen conditions. Key parameters that are manipulated to optimize the formation of the desired product include temperature, catalyst selection, and reaction time.
One significant synthetic route involves the controlled hydrolysis of 4-chlorobenzotrichloride (B167033). In this process, the choice of temperature is critical for achieving a high conversion rate. For instance, when using a Lewis acid catalyst such as iron(III) chloride (FeCl₃), the reaction proceeds efficiently at temperatures between 45°C and 65°C, with an optimal range often cited as 50°C to 60°C. google.com Within this temperature window, the reaction can reach completion in as little as 30 minutes to 4 hours. google.com However, elevating the temperature to 100°C can result in incomplete conversion, with a significant portion of the starting material remaining unreacted. google.com
The selectivity for the para-isomer of chlorobenzoyl chloride is a crucial consideration in synthetic strategies that begin with precursors like toluene (B28343). The electrophilic chlorination of toluene typically yields a mixture of ortho-, meta-, and para-chlorotoluene. The distribution of these isomers is profoundly influenced by the catalyst and reaction temperature. The use of certain catalysts, such as nanosized zeolite K-L, has been shown to significantly enhance the selectivity for p-chlorotoluene. researchgate.net An increase in the reaction temperature, up to 383 K (110°C), can also favor the formation of the para-isomer. researchgate.net
The effect of temperature and reaction time on yield is a fundamental principle in the synthesis of derivatives of this compound, which by extension applies to its own synthesis. For example, in the synthesis of 4-chlorobenzoylthiourea from this compound, the yield is optimized by carefully controlling these parameters. This underscores the importance of empirical determination of the optimal conditions to maximize the desired product formation and minimize unwanted side reactions.
| Synthetic Route | Parameter | Condition | Effect on Rate/Selectivity | Reference |
|---|---|---|---|---|
| Hydrolysis of 4-Chlorobenzotrichloride | Temperature | 50-60°C | High conversion rate, reaction completes in 0.5-4 hours. | google.com |
| 100°C | Incomplete conversion. | google.com | ||
| Chlorination of Toluene | Catalyst | Nanosized Zeolite K-L | High selectivity for p-chlorotoluene. | researchgate.net |
| Temperature | Up to 110°C | Increased yield of p-chlorotoluene. | researchgate.net |
Mechanistic Investigations of Side Reactions and Byproduct Formation
The synthesis of this compound is often accompanied by side reactions that can lead to the formation of various byproducts, thereby reducing the yield and purity of the desired compound. Understanding the mechanisms of these side reactions is essential for developing strategies to mitigate their occurrence.
A prevalent side reaction is the hydrolysis of this compound itself to form 4-chlorobenzoic acid. This reaction is particularly relevant in synthetic methods that utilize water as a reactant, such as the hydrolysis of 4-chlorobenzotrichloride. The mechanism of hydrolysis for benzoyl chlorides can proceed through a bimolecular (SN2) or a unimolecular (SN1) pathway, depending on the solvent and substituents. In aqueous environments, the reaction is facile. nih.gov The stepwise hydrolysis of 4-chlorobenzotrichloride first yields this compound, which, in the presence of excess water, can be further hydrolyzed to 4-chlorobenzoic acid.
In the synthesis of this compound from 4-chlorobenzoic acid using thionyl chloride (SOCl₂), the primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be readily removed from the reaction mixture. masterorganicchemistry.comyoutube.com The reaction proceeds through the formation of a chlorosulfite intermediate, which is highly reactive. The chloride ion, either from the thionyl chloride or the generated HCl, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of SO₂ and HCl. While this reaction is generally clean, any residual water in the starting materials or reaction setup can lead to the hydrolysis of the product.
When the synthesis of this compound relies on the chlorination of a precursor like toluene, the formation of isomeric and polychlorinated byproducts is a significant concern. The chlorination of toluene is an electrophilic aromatic substitution reaction. The methyl group of toluene is an ortho-, para-directing group. This leads to the formation of o-chlorotoluene and p-chlorotoluene. While reaction conditions can be tuned to favor the para-isomer, the formation of the ortho-isomer is a common side reaction. mdpi.com Furthermore, over-chlorination can occur, leading to the formation of dichlorotoluenes. mdpi.com The Lewis acid catalyst used in these reactions, such as FeCl₃, plays a crucial role in activating the chlorine molecule to generate the electrophile (Cl⁺). The nature of the catalyst can influence the ratio of the isomeric products.
In reactions where this compound is used as a reagent, such as in Friedel-Crafts acylation, byproducts can also arise. The reaction involves the formation of a resonance-stabilized acylium ion as the electrophile. wikipedia.orgrsc.orgnih.gov While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation due to the deactivating effect of the ketone product, the choice of Lewis acid catalyst and reaction conditions can still influence the formation of minor byproducts. rsc.orgnih.gov
| Synthetic Context | Side Reaction | Byproduct(s) | Mechanistic Insight | Reference |
|---|---|---|---|---|
| General/Hydrolysis of 4-Chlorobenzotrichloride | Hydrolysis | 4-Chlorobenzoic acid | Nucleophilic attack of water on the carbonyl carbon of this compound. | nih.gov |
| Synthesis from 4-Chlorobenzoic Acid | Reaction with Thionyl Chloride | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Decomposition of the chlorosulfite intermediate. | masterorganicchemistry.comyoutube.com |
| Synthesis from Toluene | Isomeric Substitution | o-Chlorotoluene, m-Chlorotoluene | Electrophilic aromatic substitution at the ortho and meta positions. | mdpi.com |
| Over-chlorination | Dichlorotoluenes | Further electrophilic substitution on the chlorotoluene ring. | mdpi.com |
Chemical Reactivity and Derivatization Studies of 4 Chlorobenzoyl Chloride
Acylation Reactions with Various Substrates
4-Chlorobenzoyl chloride serves as a key acylating agent, introducing the 4-chlorobenzoyl group into various molecules. Its reactivity is centered on the electrophilic carbonyl carbon of the acyl chloride functional group, making it susceptible to nucleophilic attack. This property is harnessed in a range of acylation reactions, including the classic Friedel-Crafts reaction and the synthesis of esters and amides.
The Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring. chemguide.co.ukchemguide.co.uk In this reaction, this compound reacts with benzene (B151609) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to form 4-chlorobenzophenone (B192759). libretexts.org The catalyst activates the acyl chloride by forming a complex, which generates a highly electrophilic acylium ion (ClC₆H₄CO⁺). chemguide.co.uklibretexts.org This electrophile is then attacked by the electron-rich benzene ring, leading to the substitution of a hydrogen atom and the formation of the ketone product. libretexts.org
The reaction is a versatile method for creating carbon-carbon bonds with aromatic compounds. chemguide.co.uk Studies have also explored the use of various solid acid catalysts for this transformation, including dodecatungstophosphoric acid (DTPA), clay-supported DTPA, Amberlyst-15, and sulfated zirconia. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
| This compound | Benzene | Lewis Acid (e.g., AlCl₃) | 4-Chlorobenzophenone | Friedel-Crafts Acylation |
Esterification using acyl chlorides is a direct and efficient method for synthesizing esters. This compound readily reacts with alcohols to yield the corresponding 4-chlorobenzoate esters. This reaction is a nucleophilic acyl substitution where the oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.
The reaction typically proceeds under mild conditions and is often carried out in the presence of a weak base, such as pyridine (B92270). The base serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion. The high reactivity of acyl chlorides makes this method particularly useful for esterifying sterically hindered alcohols or when the corresponding carboxylic acid is difficult to esterify through other means like Fischer esterification. A well-known related protocol is the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) that then reacts with an alcohol in the presence of DMAP (4-dimethylaminopyridine). nih.govorganic-chemistry.org
| Reactant 1 | Reactant 2 (Alcohol) | Base (optional) | Product (Ester) | Byproduct |
| This compound | R-OH | Pyridine | 4-Chlorobenzoyl ester (ClC₆H₄COOR) | HCl |
Similar to esterification, this compound reacts vigorously with ammonia, primary amines, and secondary amines to form amides. libretexts.org This nucleophilic acyl substitution involves the nitrogen atom of the amine attacking the electrophilic carbonyl carbon. youtube.com The reaction results in the formation of a stable amide bond and the elimination of hydrogen chloride. libretexts.orgyoutube.com
To neutralize the HCl byproduct, the reaction is typically performed using two equivalents of the amine; one acts as the nucleophile and the second as a base. libretexts.org Alternatively, an external base like sodium hydroxide (B78521) can be added, a process known as the Schotten-Baumann reaction. youtube.com This methodology allows for the synthesis of a wide range of N-substituted 4-chlorobenzamides, which are important intermediates in pharmaceuticals and other bioactive compounds. researchgate.netnih.gov
| Reactant 1 | Reactant 2 (Amine) | Stoichiometry/Base | Product (Amide) | Byproduct |
| This compound | Ammonia (NH₃) | 2 equivalents | 4-Chlorobenzamide | Ammonium chloride |
| This compound | Primary Amine (R-NH₂) | 2 equivalents or external base | N-alkyl-4-chlorobenzamide | Amine hydrochloride or HCl |
| This compound | Secondary Amine (R₂NH) | 2 equivalents or external base | N,N-dialkyl-4-chlorobenzamide | Amine hydrochloride or HCl |
Specific Derivatization for Biological and Material Science Applications
The reactivity of this compound makes it a valuable precursor for synthesizing specialized molecules used in biochemical studies and materials science.
4-Chlorobenzoyl CoA is a key intermediate in the microbial degradation of chlorinated aromatic compounds. researchgate.net It is synthesized in the laboratory by reacting this compound with Coenzyme A (CoA). sigmaaldrich.com The reaction is typically carried out in a potassium bicarbonate (KHCO₃) buffer solution. sigmaaldrich.com In this process, the thiol group of Coenzyme A acts as a potent nucleophile, attacking the acyl chloride to form a thioester linkage. The resulting 4-chlorobenzoyl CoA can then be used as a substrate to study enzymes like 4-chlorobenzoyl-CoA dehalogenase, which is involved in detoxification pathways. researchgate.net
| Reactant 1 | Reactant 2 | Solvent/Buffer | Product | Bond Type Formed |
| This compound | Coenzyme A (CoA-SH) | KHCO₃ buffer | 4-Chlorobenzoyl CoA | Thioester |
The synthesis of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene is an example of a specific derivatization used in structural chemistry and materials science. nih.gov This compound is prepared via an electrophilic aromatic aroylation reaction, which is a type of Friedel-Crafts acylation. nih.gov
In a documented procedure, 2,7-dimethoxynaphthalene is treated with this compound using aluminum chloride (AlCl₃) as the catalyst in a nitrobenzene solvent at 0 °C. nih.gov The 4-chlorobenzoyl group is directed to the 1-position of the electron-rich dimethoxynaphthalene ring system. The resulting molecule, C₁₉H₁₅ClO₃, has been studied for its crystal structure and molecular packing properties. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product |
| This compound | 2,7-Dimethoxynaphthalene | AlCl₃ | Nitrobenzene | 0 °C | 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene |
Synthesis of 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides
A facile method for the synthesis of 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides has been developed, which proceeds through an intermediate thiosemicarbazide. The initial step involves the reaction of this compound with ammonium thiocyanate. This is followed by a reaction with aryloxyacetic acid hydrazides, conducted under phase transfer catalysis, to yield 1-aryloxyacetyl-4-(4-chlorobenzoyl)-thiosemicarbazides. researchgate.netchemeurope.com
These thiosemicarbazide intermediates are then treated with potassium iodate under reflux conditions. This final step results in the formation of the target 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides in excellent yields. researchgate.netchemeurope.com This synthetic route highlights the utility of this compound in constructing complex diacyl semicarbazide structures. researchgate.net
Synthesis of α-aminonitriles using this compound as a Promoter
This compound is utilized as a promoter in the synthesis of α-aminonitriles. masterorganicchemistry.commdpi.com This synthesis is a variation of the Strecker reaction, a well-established method for producing α-aminonitriles from an aldehyde (or ketone), ammonia, and cyanide. wikipedia.orgresearchgate.net
In the general mechanism of the Strecker synthesis, the aldehyde first reacts with ammonia to form an imine intermediate. researchgate.net A cyanide ion then performs a nucleophilic attack on the imine carbon to form the α-aminonitrile. researchgate.net While the precise mechanism of how this compound promotes this reaction is not extensively detailed, its role is crucial in facilitating this multi-component condensation. The resulting α-aminonitriles are valuable intermediates, as they can be hydrolyzed to produce amino acids. researchgate.net
Development of Self-Assembling Dipole Molecules for Conjugated Polymers
In the field of organic electronics, this compound serves as a derivatization agent for creating self-assembling dipole molecules used to improve hole injection in conjugated polymers. masterorganicchemistry.commdpi.com These molecules are designed to form self-assembled monolayers (SAMs) on the surface of electrodes, such as indium tin oxide (ITO). organic-chemistry.org
The permanent dipole moment of molecules within the SAM creates an interfacial electric field that can alter the work function of the electrode. organic-chemistry.org By attaching molecules containing the polar 4-chlorobenzoyl group to the electrode surface, the energy barrier for hole injection from the anode into the highest occupied molecular orbital (HOMO) of the polymer can be significantly reduced. This leads to greatly increased hole injection currents and improved performance in devices like polymeric light-emitting diodes (PLEDs). organic-chemistry.org
Synthesis of 4-Chlorobenzoylthiourea from Thiourea (B124793)
4-Chlorobenzoylthiourea has been synthesized by reacting this compound with thiourea in a tetrahydrofuran (B95107) solvent. This acylation reaction targets the thiourea molecule to produce the desired benzoylthiourea derivative. The product, 4-chlorobenzoylthiourea, has been characterized as a light yellow powder with a specific smell and bitter taste.
The yield of 4-chlorobenzoylthiourea is significantly influenced by reaction temperature and heating duration. Optimization studies were conducted to determine the ideal conditions for this synthesis.
Effect of Temperature: The reaction was tested at various temperatures for a fixed heating time of 1.5 hours. The highest yield was achieved at 110°C.
| Heating Temperature (°C) | Percentage Yield (%) |
|---|---|
| 90 | 28.99 |
| 100 | 41.07 |
| 110 | 48.79 |
| 120 | 45.14 |
Effect of Heating Time: Using the optimal temperature of 110°C, the reaction time was varied. The results indicated that a heating time of 1 hour produced the highest percentage yield.
| Heating Time (hours) | Percentage Yield (%) |
|---|---|
| 0.5 | 41.65 |
| 1.0 | 50.84 |
| 1.5 | 46.39 |
| 2.0 | 43.18 |
The synthesis of 4-chlorobenzoylthiourea represents a structural modification of the parent compound, benzoylthiourea. These modifications are intended to alter the molecule's physicochemical properties for potential biological activity. The resulting 4-chlorobenzoylthiourea derivative possesses higher lipophilic and electronic properties compared to the unsubstituted benzoylthiourea. These enhanced properties are expected to increase its potential as a central nervous system (CNS) depressant.
Enzymatic Reactions and Biochemical Transformations
The dehalogenation of this compound in biological systems is a critical area of study, particularly concerning the enzymatic breakdown of halogenated aromatic compounds. This process is primarily understood through the lens of 4-chlorobenzoyl-CoA (4-CBA-CoA) dehalogenase, an enzyme that catalyzes the hydrolytic dehalogenation of 4-CBA-CoA to 4-hydroxybenzoyl-CoA (4-HBA-CoA). This reaction is a key step in the metabolic pathway that allows certain microorganisms to utilize 4-chlorobenzoate as a carbon and energy source.
Mechanism of 4-Chlorobenzoyl-CoA Dehalogenase Reaction
The enzymatic dehalogenation of 4-CBA-CoA proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This multi-step process is initiated by the nucleophilic attack of an active site residue on the C4 carbon of the benzoyl ring of the substrate. nih.govnih.gov This leads to the formation of a transient intermediate, followed by the expulsion of the chloride ion and subsequent hydrolysis to yield the final product.
The catalytic activity of 4-chlorobenzoyl-CoA dehalogenase is dependent on the precise positioning and function of several key amino acid residues within its active site. pnas.org Site-directed mutagenesis and chemical modification studies have been instrumental in elucidating the specific roles of these residues. nih.gov
Aspartate 145 (Asp-145) acts as the primary nucleophile in the reaction. nih.govnih.gov The carboxylate group of Asp-145 attacks the C4 position of the 4-chlorobenzoyl-CoA benzoyl ring, initiating the dehalogenation process. nih.govnih.gov Mutation of Asp-145 to glutamate, which simply adds an extra carbon to the side chain, results in a 600-fold decrease in the catalytic rate constant (kcat), highlighting the critical importance of its precise positioning. nih.gov
Histidine 90 (His-90) functions as a general base in the hydrolysis portion of the reaction. nih.gov It is proposed to deprotonate a water molecule, activating it for the subsequent hydrolysis of an enzyme-ester intermediate. nih.govnih.gov When His-90 is replaced with glutamine, the rate of a single turnover of the enzyme is significantly reduced, demonstrating its crucial role in catalysis. nih.gov
Phenylalanine 64 (Phe-64) and Glycine 114 (Gly-114) are involved in stabilizing the transition state of the reaction. The backbone amide hydrogens of these residues form hydrogen bonds with the carbonyl oxygen of the thioester moiety of the substrate. nih.govacs.org These interactions become stronger in the transition state as negative charge develops on the carbonyl oxygen, thereby stabilizing the intermediate and accelerating the reaction. acs.org These hydrogen bond interactions contribute an additional 3.1 kcal/mol of stabilization at the rate-limiting transition state. nih.gov
| Residue | Proposed Function in Catalysis |
| Aspartate 145 | Acts as the active site nucleophile, attacking the C4 of the benzoyl ring. nih.govnih.gov |
| Histidine 90 | Functions as a general base, activating a water molecule for hydrolysis. nih.govnih.gov |
| Phenylalanine 64 | Stabilizes the transition state through hydrogen bonding with the substrate's carbonyl oxygen. nih.govacs.org |
| Glycine 114 | Stabilizes the transition state through hydrogen bonding with the substrate's carbonyl oxygen. nih.govacs.org |
The nucleophilic attack by Asp-145 on the aromatic ring of 4-CBA-CoA leads to the formation of a key intermediate known as a Meisenheimer complex. nih.govnih.govnih.gov This complex is a negatively charged, non-aromatic intermediate. acs.org The formation of this intermediate is considered the rate-determining step in many nucleophilic aromatic substitution reactions. acs.org Following the formation of the Meisenheimer complex, the aromaticity of the ring is restored through the expulsion of the chloride ion. nih.govnih.gov This results in the formation of a covalent arylated enzyme intermediate, where the benzoyl group is esterified to the Asp-145 residue. nih.govnih.gov This aryl-enzyme intermediate is then hydrolyzed by an activated water molecule to release the final product, 4-hydroxybenzoyl-CoA, and regenerate the free enzyme. nih.govacs.org
The dehalogenase enzyme activates the 4-CBA-CoA substrate for nucleophilic attack through electrophilic catalysis. nih.gov The enzyme's active site creates a specific environment that polarizes the π electrons of the benzoyl moiety, making the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack by the Asp-145 carboxylate. pnas.orgnih.gov This polarization is facilitated by the surrounding aromatic residues in the active site, such as Phe-64, Phe-82, Trp-89, and Trp-137. pnas.org The hydrogen bonds between the backbone amides of Phe-64 and Gly-114 and the carbonyl oxygen of the substrate also contribute to this electrophilic activation by stabilizing the increased negative charge in the benzoyl ring upon forming the transition state. nih.gov
Spectroscopic techniques have been pivotal in providing evidence for the proposed reaction mechanism and the existence of key intermediates.
UV-Visible Spectroscopy: Studies on the binding of substrate and product analogs to the dehalogenase active site have revealed significant shifts in their UV-visible spectra. For instance, when 4-hydroxybenzoyl-CoA binds to the enzyme, its λmax undergoes a large red shift from 292 nm to 373 nm. nih.gov This shift is indicative of changes in the distribution of π electrons in the benzoyl moiety, supporting the concept of electrophilic activation by the enzyme. nih.gov
Raman Spectroscopy: Raman difference spectroscopy has provided direct evidence for the formation of the Meisenheimer complex. nih.gov When substrate analogs like 4-fluorobenzoyl-CoA and 4-nitrobenzoyl-CoA, which have poor leaving groups and thus favor the accumulation of the Meisenheimer intermediate, are bound to the enzyme, new broad features appear in the Raman spectra near 1500 and 1220 cm-1. nih.govresearchgate.net These features are absent in the free ligands and in complexes with a D145A mutant enzyme that cannot form the intermediate, strongly suggesting they are characteristic of the Meisenheimer complex. nih.gov
13C-NMR Spectroscopy: 13C-NMR studies have also been employed to probe the electronic changes in the benzoyl ring of substrate analogs upon binding to the dehalogenase. nih.gov These studies complement the UV-visible and Raman data, providing further insight into the electronic environment of the active site and the mechanism of substrate activation. nih.gov
| Spectroscopic Technique | Key Findings | Reference |
| UV-Visible Spectroscopy | Large red shift in λmax of 4-HBA-CoA upon binding to the enzyme, indicating π electron redistribution. | nih.gov |
| Raman Spectroscopy | Observation of new spectral features near 1500 and 1220 cm-1, providing evidence for Meisenheimer complex formation. | nih.govresearchgate.net |
| 13C-NMR Spectroscopy | Probed electronic changes in the benzoyl ring upon ligand binding, supporting the mechanism of electrophilic catalysis. | nih.gov |
Analytical Methodologies for 4 Chlorobenzoyl Chloride and Its Derivatives
Chromatographic Techniques
Chromatography is a powerful set of techniques used to separate and analyze complex mixtures. The choice of chromatographic method depends on the specific analytical goal, such as determining the purity of a sample, monitoring the conversion of reactants to products, or obtaining detailed structural information.
Gas chromatography (GC) is a valuable technique for assessing the purity of volatile compounds like 4-Chlorobenzoyl chloride and for quantitative analysis. However, due to the high reactivity and potential for hydrolysis of acyl chlorides, direct injection into a GC system can be challenging and may lead to reactions with the stationary phase. chromforum.org To circumvent these issues, derivatization is often employed. For instance, the sample can be reacted with an amine, such as diethylamine, to form a more stable amide derivative, which can then be analyzed by GC or GC-Mass Spectrometry (GC-MS). chromforum.org
For the analysis of related chlorinated compounds, validated GC methods have been developed that demonstrate high sensitivity and accuracy. wjpps.com A typical GC method for purity determination would involve a capillary column, such as a DB-5, with a specific temperature program for the injector, column, and detector to ensure optimal separation of the target compound from any impurities. wjpps.comepa.gov
Table 1: Illustrative GC Parameters for Analysis of a Chlorinated Organic Compound
| Parameter | Value |
| Column | DB-5 (30m x 0.32mm, 0.25µm) |
| Injection Volume | 1.0 µL |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| Flow Rate (Carrier Gas) | 5.0 psi |
This table presents typical parameters that could be adapted for the analysis of this compound derivatives, based on methods developed for similar compounds. wjpps.com
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method widely used to monitor the progress of chemical reactions and to assess the purity of a sample. aga-analytical.com.pllibretexts.org In the context of reactions involving this compound, TLC can effectively track the consumption of the starting material and the formation of the desired product. youtube.com
The process involves spotting the reaction mixture onto a TLC plate, which is then placed in a developing chamber with an appropriate solvent system (mobile phase). oregonstate.edu The different components of the mixture will travel up the plate at different rates depending on their polarity and interaction with the stationary phase (typically silica gel). oregonstate.edu By comparing the spots of the reaction mixture to spots of the starting materials, a chemist can determine if the reaction is complete. libretexts.org A pure compound should ideally result in a single spot on the TLC plate. researchgate.net
Table 2: Application of TLC in Reaction Monitoring
| Feature | Description |
| Principle | Separation based on differential partitioning of components between a stationary and a mobile phase. aga-analytical.com.pl |
| Application | Monitoring the disappearance of reactants and the appearance of products in real-time. libretexts.org |
| Purity Check | A single spot suggests a pure compound, while multiple spots indicate the presence of impurities. researchgate.net |
| Advantages | Fast, low-cost, and requires a small amount of sample. aga-analytical.com.pl |
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), coupled with High-Resolution Mass Spectrometry (HRMS), is a powerful tool for the detailed characterization of this compound and its derivatives. researchgate.net HPLC separates the components of a mixture, which are then introduced into the mass spectrometer for accurate mass determination and structural elucidation.
A reverse-phase HPLC method can be used for the analysis of this compound. sielc.com Such a method typically employs a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.comsielc.com
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its fragments. researchgate.net This level of detail is invaluable for confirming the identity of synthesized compounds and for identifying unknown impurities. The combination of HPLC with tandem mass spectrometry (MS/MS) is particularly effective for the quantitative and selective profiling of metabolites and derivatives. nih.gov
Table 3: Example HPLC Method Parameters for Chlorinated Aromatic Compounds
| Parameter | Condition |
| Column | Newcrom R1, 3.2 x 100 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
This table is based on a method for analyzing related chlorobenzyl chlorides and can be adapted for this compound. sielc.com
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structure of molecules by examining how they interact with electromagnetic radiation. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key information about its functional groups and electronic structure.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint. libretexts.org
In the IR spectrum of this compound, the most characteristic absorption is the strong, sharp peak corresponding to the carbonyl (C=O) group of the acyl chloride, which typically appears in the region of 1750-1815 cm⁻¹. Other notable absorptions would include those for the C-Cl bond and the aromatic C=C bonds. chemicalbook.comnist.gov
Table 4: Key IR Absorptions for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| C=O (Acyl Chloride) | 1750 - 1815 | Strong, sharp absorption |
| Aromatic C=C | 1400 - 1600 | Multiple bands |
| C-Cl | 600 - 800 | Absorption in the fingerprint region |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules containing chromophores, which are parts of a molecule that absorb light, can be analyzed by this technique. shu.ac.uk The benzoyl group in this compound acts as a chromophore.
The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. pharmatutor.org For organic molecules with pi systems and non-bonding electrons (n electrons), the most common transitions are π → π* and n → π*. shu.ac.ukyoutube.com These transitions occur at specific wavelengths and are characteristic of the molecule's structure. The presence of the chlorine atom and the carbonyl group on the benzene (B151609) ring will influence the wavelength of maximum absorbance (λmax). The polarity of the solvent can also affect the position of these absorption bands. shu.ac.uk
Table 5: Common Electronic Transitions in UV-Vis Spectroscopy
| Transition | Description |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Typically results in strong absorption bands. shu.ac.uk |
| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. Generally results in weaker absorption bands. shu.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons. Due to the para-substitution pattern, the spectrum typically presents as a pair of doublets, representing the two sets of chemically non-equivalent protons on the benzene ring. In a chloroform-d (CDCl₃) solvent, the protons ortho to the carbonyl group (H2, H6) are deshielded and appear at a lower field (higher ppm value) compared to the protons meta to the carbonyl group (H3, H5). For instance, spectral data shows peaks around 8.03 ppm and 7.48 ppm. chemicalbook.com In cyclohexane, these protons are observed at approximately 7.423 ppm and 8.036 ppm. chemicalbook.com The coupling between these adjacent protons results in the characteristic doublet splitting pattern.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying all the unique carbon atoms in the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon, the two chlorine-bearing aromatic carbons, the two carbons ortho to the carbonyl group, and the two carbons meta to the carbonyl group. The carbonyl carbon is typically found significantly downfield, a characteristic feature of acyl chlorides. The aromatic carbons appear in the typical range of 120-170 ppm.
| Nucleus | Solvent | Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| ¹H | CDCl₃ | 8.030 | Aromatic (ortho to COCl) |
| 7.476 | Aromatic (meta to COCl) | ||
| ¹H | Cyclohexane | 8.036 | Aromatic (ortho to COCl) |
| 7.423 | Aromatic (meta to COCl) | ||
| ¹³C | CDCl₃ (Predicted) | ~168 | Carbonyl (C=O) |
| ~142 | Aromatic (C-Cl) | ||
| ~132 | Aromatic (C-H ortho to COCl) | ||
| ~129 | Aromatic (C-H meta to COCl) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
For this compound (C₇H₄Cl₂O), the molecular weight is approximately 175.01 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 174 and another peak at m/z 176, corresponding to the presence of the two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative abundance of these isotopic peaks provides a characteristic signature for chlorine-containing compounds.
The primary fragmentation pathway involves the loss of the chlorine atom from the acyl chloride group to form the stable 4-chlorobenzoyl cation. This fragment is often the base peak in the spectrum.
Key Fragmentation Peaks:
m/z 174/176 (M⁺): The molecular ion peak, showing the isotopic pattern for two chlorine atoms.
m/z 139/141: This prominent peak corresponds to the [ClC₆H₄CO]⁺ cation, formed by the loss of the chlorine radical from the acyl chloride group. This is a very stable acylium ion and is often the base peak.
m/z 111/113: This peak results from the loss of a carbonyl group (CO) from the 4-chlorobenzoyl cation, leading to the formation of the chlorophenyl cation [ClC₆H₄]⁺.
m/z 75: This peak can be attributed to the further fragmentation of the chlorophenyl cation, potentially through the loss of a chlorine atom to form the benzyne cation [C₆H₄]⁺.
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 174, 176 | [C₇H₄Cl₂O]⁺ | Molecular Ion (M⁺) with isotopic pattern |
| 139, 141 | [ClC₆H₄CO]⁺ | Loss of Cl from acyl chloride, often the base peak |
| 111, 113 | [ClC₆H₄]⁺ | Loss of CO from the benzoyl cation |
| 75 | [C₆H₄]⁺ | Loss of Cl from the chlorophenyl cation |
Other Analytical Techniques
Titration Analysis for Quantitative Determination
Titration is a classic and reliable analytical method for the quantitative determination of this compound. The purity of this compound can be determined by argentometric titration. This method relies on the reaction of the chloride ions with a standard solution of silver nitrate.
The procedure typically involves two main approaches:
Hydrolysis followed by titration: this compound is first hydrolyzed with a known excess of a standard alkali solution (e.g., sodium hydroxide). The acyl chloride reacts with water to form 4-chlorobenzoic acid and hydrochloric acid. Both of these acids are then neutralized by the alkali. The unreacted alkali is then back-titrated with a standard acid solution.
Direct titration of the chloride: The compound can be treated to release the chloride ion from the acyl chloride group, which is then titrated with a standard solution of silver nitrate using an appropriate indicator, such as potassium chromate (Mohr's method), or potentiometrically. Commercial specifications for this compound often indicate a purity of minimum 98.0% as determined by argentometric titration. tcichemicals.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Applications of 4 Chlorobenzoyl Chloride in Advanced Chemical Synthesis
Pharmaceutical Synthesis
In the realm of pharmaceutical chemistry, 4-Chlorobenzoyl chloride serves as a fundamental building block for introducing the 4-chlorobenzoyl moiety into target molecules. prepchem.comottokemi.com This structural component is significant in the design of various therapeutic agents, where its presence can influence the molecule's biological activity, stability, and pharmacokinetic profile. anshulchemicals.com The compound is integral to the synthesis of numerous active pharmaceutical ingredients (APIs). anshulchemicals.com
Building Block for Biologically Active Pharmaceuticals
This compound is widely employed in organic synthesis to introduce the 4-chlorobenzoyl group into molecules, a common step in producing pharmaceuticals with specific biological activities. prepchem.com Its role as a chemical intermediate is particularly valued in processes like the synthesis of α-aminonitriles, which are themselves fundamental building blocks for new drug development. google.com The ability of this compound to facilitate such syntheses directly impacts the efficiency of drug discovery and development programs. google.com
Synthesis of Specific Pharmaceutical Compounds (e.g., Flumethrin, Dimethomorph)
The utility of this compound is exemplified in the synthesis of specific commercial products.
Dimethomorph (B118703) : This agricultural fungicide is produced through a Friedel-Crafts acylation reaction. The synthesis involves reacting 1,2-dimethoxybenzene (B1683551) with this compound. The resulting intermediate is then subjected to further chemical transformations to yield the final dimethomorph molecule. researchgate.net
Flumethrin : While not a direct product of a single reaction with this compound, this pyrethroid acaricide contains a critical precursor molecule, trans-(E)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid chloride. The "4-chlorophenyl" group within this intricate structure points to synthetic pathways that can originate from this compound or related chlorinated benzene (B151609) derivatives, highlighting its role in constructing complex molecular frameworks.
Development of New Drug Candidates (e.g., 5-O-4-Chlorobenzoylpinostrobin as anti-inflammatory)
A significant area of research involves the modification of natural products to enhance their therapeutic properties. Pinostrobin (B192119), a flavonoid found in the rhizome of Boesenbergia pandurata, is known for its anti-inflammatory properties. To improve its potency, researchers have synthesized a novel derivative, 5-O-4-Chlorobenzoylpinostrobin, by reacting pinostrobin with this compound. chemicalbook.com This structural modification is intended to alter the compound's physicochemical properties, potentially leading to improved lipophilicity and bioactivity. The in-silico study of this new compound suggests it has promising anti-inflammatory activity, which was subsequently confirmed by successful laboratory synthesis and structural validation. chemicalbook.com
Before undertaking laboratory synthesis, computational methods are often used to predict the potential efficacy of new drug candidates. For 5-O-4-Chlorobenzoylpinostrobin, molecular docking studies were performed using software like AutoDockTools to predict its anti-inflammatory activity. chemicalbook.com These studies simulated the interaction between the compound and the cyclooxygenase-2 (COX-2) receptor, a key enzyme in the inflammatory pathway.
The results indicated that 5-O-4-Chlorobenzoylpinostrobin has a strong and energetically favorable interaction with the COX-2 enzyme. chemicalbook.com This suggests a higher potential for anti-inflammatory activity compared to the original pinostrobin molecule.
Table 1: In silico Docking Results for 5-O-4-Chlorobenzoylpinostrobin
| Compound | Target Receptor | Free Binding Energy (ΔG) | Inhibition Constant (Ki) |
|---|---|---|---|
| 5-O-4-Chlorobenzoylpinostrobin | COX-2 | –10.39 kcal/mol | 24.33 nM |
| Pinostrobin (Parent Compound) | COX-2 | Not specified | 8.58 nM |
Data sourced from studies on the synthesis and in-silico analysis of 5-O-4-Chlorobenzoylpinostrobin. chemicalbook.com
Structure-Activity Relationship (SAR) Studies
The synthesis of 5-O-4-Chlorobenzoylpinostrobin is a practical application of Structure-Activity Relationship (SAR) principles. SAR studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. uad.ac.id By adding the 4-chlorobenzoyl group to the pinostrobin scaffold, researchers intentionally altered the structure to enhance its interaction with the biological target (COX-2).
The improved binding affinity and inhibition constant observed in the docking studies for the modified compound demonstrate a positive SAR. chemicalbook.com This indicates that the 4-chlorobenzoyl moiety is a beneficial addition for this class of compounds, providing valuable information for the design of future anti-inflammatory agents. Such studies are crucial for the systematic development and optimization of new drug candidates. nih.gov
Agrochemical Development
Beyond pharmaceuticals, this compound is a pivotal intermediate in the agrochemical industry. anshulchemicals.com It is extensively used in the manufacturing of pesticides, including herbicides, insecticides, and fungicides, to support crop protection and enhance agricultural output. ottokemi.comanshulchemicals.com Its chemical reactivity allows for its incorporation into a diverse range of active ingredients designed to target specific agricultural pests and diseases. The synthesis of the fungicide Dimethomorph, which utilizes this compound in a key acylation step, is a prime example of its importance in this sector. researchgate.net
Role in Pesticide and Herbicide Production
This compound is a pivotal component in the manufacturing of a wide array of agrochemicals, including pesticides, herbicides, and fungicides. anshulchemicals.comuad.ac.idbromchemlaboratories.in Its incorporation into the molecular structure of these active ingredients is crucial for their biological efficacy. The presence of the 4-chlorobenzoyl moiety can enhance the lipophilicity of the final compound, facilitating its transport across biological membranes to reach its target site within the pest or weed.
One notable application is in the production of benzoylurea (B1208200) insecticides. This class of insecticides acts as insect growth regulators by inhibiting chitin (B13524) synthesis, a vital component of the insect exoskeleton. The synthesis of many benzoylurea derivatives involves the acylation of a substituted aniline (B41778) with this compound.
Furthermore, this compound is utilized in the synthesis of specific herbicides. For instance, it is a precursor in the production of certain halophenoxy nitrobenzoate herbicides, which are effective in controlling a variety of broadleaf weeds. The versatility of this compound allows for the creation of a diverse range of agrochemical products, contributing significantly to modern crop protection strategies. myskinrecipes.comchemimpex.com
Synthesis of Agrochemical Intermediates
Beyond its direct incorporation into final pesticide molecules, this compound is instrumental in the synthesis of various agrochemical intermediates. These intermediates are then used in subsequent steps to build more complex active ingredients.
A significant example is the synthesis of 4-chlorobenzoylthiourea. This intermediate is formed through the reaction of this compound with thiourea (B124793). uad.ac.id The resulting acylthiourea derivative can then be further modified to produce a range of pesticides with different modes of action. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired intermediate. For instance, studies have shown that reacting this compound with thiourea in tetrahydrofuran (B95107) at 110°C can lead to optimal yields. uad.ac.id
While not a direct precursor in the most common synthetic routes, the 4-chlorobenzoyl moiety is structurally related to components of major insecticides like Fipronil and Indoxacarb. The fundamental reactions involving this compound in creating amide and ester linkages are central to the synthesis of a vast number of agrochemical structures.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Significance |
|---|---|---|---|---|
| This compound | Thiourea | 4-chlorobenzoylthiourea | Tetrahydrofuran, 110°C | Intermediate for various pesticides |
Dye and Pigment Manufacturing
In the realm of color chemistry, this compound serves as a crucial intermediate in the manufacture of various dyes and pigments. anshulchemicals.com Its role is primarily to introduce the 4-chlorobenzoyl group into larger chromophoric systems. This incorporation can significantly influence the final properties of the colorant, such as its hue, lightfastness, and thermal stability.
The reaction of this compound with amino or hydroxyl groups on a dye precursor molecule is a common synthetic strategy. This acylation reaction forms stable amide or ester linkages, respectively, effectively binding the 4-chlorobenzoyl moiety to the core structure of the dye or pigment. The presence of the chlorine atom can enhance the stability of the molecule and improve its resistance to fading upon exposure to light and other environmental factors, thereby increasing the durability of the colored material. myskinrecipes.com This makes it a valuable component in producing high-performance colorants for textiles, plastics, and coatings. nbinno.com
Materials Science and Polymer Chemistry
The utility of this compound extends into the field of materials science and polymer chemistry, where it is used in the synthesis of specialty polymers. myskinrecipes.com Its ability to readily react with various functional groups allows for the modification of existing polymers or the creation of new polymeric materials with tailored properties.
A significant application of this compound in polymer chemistry is its use in enhancing the performance of conjugated polymers, particularly in the context of organic electronic devices such as organic light-emitting diodes (OLEDs). It is utilized as a derivatization agent and a self-assembling dipole molecule to improve hole injection from the anode into the active polymer layer. bromchemlaboratories.inchemimpex.comnbinno.comchemicalbook.com
Safety, Handling, and Environmental Considerations in Research
Occupational Safety and Health in Laboratory Settings
4-Chlorobenzoyl chloride is classified as a hazardous substance requiring careful handling in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with significant health risks. The primary hazards include its corrosive nature and its potential to cause severe skin burns and eye damage. nih.govcdhfinechemical.com It is also recognized as a respiratory irritant. nih.govcdhfinechemical.com
The material hydrolyzes when it comes into contact with water or moisture, releasing toxic and corrosive fumes of hydrogen chloride and aqueous hydrochloric acid. coleparmer.com This reactivity contributes to its hazardous properties. The substance is also described as a lachrymator, meaning it can induce the flow of tears. nih.govcoleparmer.com
The hazard classifications are communicated through standardized pictograms and statements.
GHS Hazard Classification and Statements for this compound
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B | Corrosive | Danger | H314: Causes severe skin burns and eye damage nih.govcdhfinechemical.com |
| Serious Eye Damage/Eye Irritation | Category 1 | Corrosive | Danger | H318: Causes serious eye damage nih.govchemicalbook.com |
| Specific target organ toxicity — Single exposure | Category 3 | Irritant | Warning | H335: May cause respiratory irritation nih.govcdhfinechemical.comchemicalbook.com |
This data is aggregated from multiple sources and may vary slightly between suppliers.
Due to the corrosive and irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. nihs.go.jpnih.goveaht.org Engineering controls, such as the use of a chemical fume hood, are the primary means of controlling exposure. fishersci.com
Recommended PPE for handling this compound includes:
Eye Protection: Chemical splash goggles or a face shield (minimum 8-inch) are essential to protect the eyes from splashes and vapors. cdhfinechemical.comcdnisotopes.com Standard safety glasses are not sufficient.
Skin Protection: Impervious gloves must be worn. cdhfinechemical.comcdnisotopes.com It is important to inspect gloves for any signs of degradation before use and to use proper glove removal techniques to avoid skin contact. cdhfinechemical.com A complete suit protecting against chemicals or a lab coat should be worn to protect the skin. cdhfinechemical.com
Respiratory Protection: When engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator is required. coleparmer.comfishersci.com A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls. cdhfinechemical.comcdnisotopes.com If a respirator is the sole means of protection, a full-face supplied-air respirator should be used. cdnisotopes.com
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors. coleparmer.comfishersci.com
Avoid contact with skin, eyes, and clothing. cdhfinechemical.comcoleparmer.com
Do not breathe vapors or mist. cdhfinechemical.comfishersci.com
Wash hands thoroughly after handling the substance. coleparmer.com
Contaminated clothing should be removed immediately and washed before reuse. coleparmer.com
Avoid contact with water and moisture, as it reacts to produce toxic and corrosive hydrogen chloride gas. coleparmer.comfishersci.com
Storage:
Store in a cool, dry, and well-ventilated place. cdhfinechemical.comcoleparmer.com
Keep containers tightly closed when not in use. cdhfinechemical.comcoleparmer.com
Store in a designated corrosives area. coleparmer.comfishersci.com
Protect from moisture. coleparmer.comcdnisotopes.com
Incompatible materials to avoid include strong oxidizing agents, strong bases, alcohols, and metals. fishersci.comcdnisotopes.com
In the event of exposure to this compound, immediate first aid is crucial. coleparmer.com It is recommended to have an eyewash station and a safety shower readily accessible in areas where the chemical is handled. coleparmer.com
Emergency First Aid Procedures for this compound
| Exposure Route | First Aid Measures |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. cdhfinechemical.comcoleparmer.com |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. cdhfinechemical.comcoleparmer.com |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. cdhfinechemical.comcoleparmer.com |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. cdhfinechemical.comcoleparmer.com |
Toxicological Research and Risk Assessment
In vitro genetic toxicity studies are essential for assessing the mutagenic potential of chemical substances. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for this purpose. nih.govre-place.be This test uses various strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations. re-place.be
Studies on this compound have been conducted to evaluate its potential for genetic toxicity. A bacterial reverse mutation assay was performed, which is a key study for determining gene mutation. nihs.go.jp While specific, detailed results from proprietary studies are not always publicly available, the performance of such tests is a standard part of the toxicological assessment for chemicals of this nature. The Ames test is a short-term, low-cost, and robust assay for screening the mutagenic potential of new chemicals. re-place.be
It is important to note that results from in vitro tests are part of a broader assessment of a chemical's toxicological profile.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrogen chloride |
| Carbon monoxide |
| Carbon dioxide |
Acute Toxicity Studies (e.g., Oral LD50 in rats)
Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single short-term exposure. For this compound, an acute oral toxicity study was conducted following OECD Guideline 423. In this study, no deaths were observed in female rats, leading to the determination of the LD50 value. nihs.go.jp
Interactive Data Table: Acute Oral Toxicity of this compound
| Test Method | Species | Route of Administration | Results |
| OECD Guideline 423 | Rat (female) | Oral | LD50 > 2000 mg/kg bw |
Data sourced from a study conducted by BoZo Research Center Inc. nihs.go.jp
Repeated-Dose Toxicity Studies
To understand the effects of longer-term exposure, a combined repeated-dose toxicity study with a reproduction/developmental toxicity screening test was performed on rats, in accordance with OECD Guideline 422. nihs.go.jp Male and female rats were administered this compound orally at doses of 0, 20, 100, and 500 mg/kg bw/day. nihs.go.jp Based on the observed effects at the highest dose, a No-Observed-Adverse-Effect Level (NOAEL) was established. The NOAEL for repeated oral dosing was determined to be 100 mg/kg bw/day for both male and female rats. nihs.go.jp
Reproductive and Developmental Toxicity Screening
As part of the combined study (OECD Guideline 422), a screening for reproductive and developmental toxicity was conducted. nihs.go.jp This integrated approach allows for the assessment of potential effects on reproductive performance and offspring development alongside the evaluation of general systemic toxicity.
Target Organ Toxicity (e.g., Respiratory system, Kidneys, Thymus, Stomach)
Exposure to this compound has been shown to affect specific organs. In the repeated-dose oral study, the primary target organs identified were the kidneys, stomach, and thymus. nihs.go.jp Inhalation of the substance is also known to cause irritation and potential chemical burns to the respiratory tract. coleparmer.comfishersci.be
Interactive Data Table: Summary of Target Organ Toxicity Findings
| Target Organ | Route of Exposure | Observed Effects |
| Respiratory System | Inhalation | May cause respiratory irritation and chemical burns. coleparmer.comfishersci.benih.gov |
| Kidneys | Oral (500 mg/kg bw/day) | An increase in relative kidney weight was noted in males. nihs.go.jp Histopathological changes included basophilic changes in tubular cells, tubular dilatation, granular casts, and fibrosis. nihs.go.jp |
| Thymus | Oral (500 mg/kg bw/day) | Atrophy of the thymus was observed, with a particularly high incidence in the high-dose group of females. nihs.go.jp |
| Stomach | Oral (500 mg/kg bw/day) | Gross pathology revealed a thickening wall and focus/raised areas in the forestomach of both sexes. nihs.go.jp Histopathological findings included intercellular edema, cell infiltration, hyperplasia, and in one case, erosion and ulceration of the forestomach mucosa. nihs.go.jp |
These histopathological changes tended to show resolution after a 14-day recovery period. nihs.go.jp
Environmental Impact and Green Chemistry Perspectives
Reactivity with Water and Release of Hazardous Gases (e.g., Hydrogen Chloride)
This compound is sensitive to moisture and reacts readily with water. solubilityofthings.com This hydrolysis reaction is a significant safety concern as it releases toxic and corrosive fumes of hydrogen chloride (HCl) gas. coleparmer.comnih.govsolubilityofthings.com The formation of aqueous hydrochloric acid also occurs. coleparmer.com This reactivity necessitates handling the compound in dry conditions and storing it in moisture-proof containers. coleparmer.com
Waste Management and Disposal of this compound and its Byproducts
Proper disposal of this compound is crucial due to its hazardous nature. Chemical waste generators must classify it as a hazardous waste according to EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete classification. coleparmer.com
Recommended disposal methods involve treating the substance at an approved facility. apolloscientific.co.uk The treatment process typically includes:
Neutralization : The material can be neutralized with soda ash or soda-lime. apolloscientific.co.uk
Containment : Following neutralization, the resulting material should be buried in a landfill specifically licensed for chemical waste or incinerated in a licensed apparatus. apolloscientific.co.uk
Container Decontamination : Empty containers must be decontaminated, for instance, with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, before being cleaned and destroyed. apolloscientific.co.uk
It is imperative not to let the product enter drains. cdhfinechemical.com Spills should be managed by absorbing the material with an inert substance like sand or earth, and then placing it in a suitable, closed container for disposal as hazardous waste. cdhfinechemical.com
Considerations for Sustainable Synthesis and Green Chemical Processes
The growing emphasis on environmental stewardship in chemical research and manufacturing has led to the exploration of more sustainable and greener synthetic routes for key industrial compounds like this compound. Green chemistry principles, which focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency, are being increasingly applied to the synthesis and application of this versatile intermediate.
One area of focus has been the development of alternative, more environmentally benign synthesis methods. The conventional laboratory preparation of this compound involves the reaction of 4-chlorobenzoic acid with thionyl chloride. While effective, this method utilizes a corrosive and hazardous reagent and produces sulfur dioxide and hydrogen chloride as byproducts. An alternative industrial process involves the reaction of 4-chlorobenzotrichloride (B167033) with water in the presence of a Lewis acid catalyst, such as iron(III) chloride. google.com This method is presented as an efficient process that can be carried out without an organic solvent, which aligns with the green chemistry principle of using safer solvents and auxiliaries. google.com The reaction is also conducted at temperatures below 80°C, suggesting a consideration for energy efficiency. google.com
Another key aspect of green chemistry is the use of eco-compatible catalysts. In the downstream applications of this compound, such as in Friedel-Crafts acylation reactions, traditional catalysts like aluminum chloride are often highly corrosive and generate significant waste. Research has shown that solid heterogeneous catalysts, for instance, metal chlorides supported on K-10 clay, can serve as an effective and greener alternative. ijraset.com These solid acid catalysts are advantageous as they are often more easily separated from the reaction mixture, potentially allowing for their reuse and reducing hazardous waste generation. ijraset.com
The choice of solvent is a critical factor in the environmental impact of a chemical process. While some synthesis routes for this compound can be performed neat, its subsequent reactions often require a solvent. google.com The search for green solvents has led to the investigation of bio-alternatives to commonly used toxic solvents like dimethylformamide and dichloromethane (B109758). bath.ac.uk For example, Cyrene™, a bio-derived solvent, has been shown to be an effective medium for the synthesis of amides from acid chlorides. bath.ac.uk Such advancements in solvent technology can significantly reduce the environmental footprint of processes utilizing this compound.
The exploration of renewable feedstocks is a long-term goal for sustainable chemical production. greenchemistry-toolkit.orgrsc.org While the primary feedstocks for this compound are currently derived from petrochemical sources, ongoing research into the conversion of biomass into aromatic platform chemicals could eventually provide a renewable pathway for its synthesis.
Table of Research Findings on Sustainable Practices
| Green Chemistry Principle | Application in this compound Synthesis/Use | Research Findings |
| Use of Safer Solvents and Auxiliaries | Synthesis of this compound | A process for preparing this compound from 4-chlorobenzotrichloride and water can be carried out without an organic solvent. google.com |
| Use of Safer Solvents and Auxiliaries | Downstream reactions of acid chlorides | Cyrene™, a bio-alternative solvent, has been successfully used for the synthesis of amides from acid chlorides, offering a waste-minimizing protocol. bath.ac.uk |
| Catalysis | Friedel-Crafts acylation using this compound | K-10 clay supported metal chlorides have been used as eco-compatible solid catalysts, which are easily separable and reduce hazardous waste compared to traditional catalysts. ijraset.com |
| Energy Efficiency | Synthesis of this compound | The reaction of 4-chlorobenzotrichloride with water is carried out at temperatures below 80°C. google.com |
| Waste Prevention | General chemical processes | The waste management hierarchy of the Pollution Prevention Act (PPA) advocates for source reduction as the most preferred option. epa.gov |
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of innovative and efficient synthetic routes utilizing 4-chlorobenzoyl chloride is a key area of future research. A significant emerging trend is the combination of different catalytic methodologies to achieve transformations that are difficult to accomplish using traditional approaches.
One promising direction is the use of chemo-enzymatic cascade reactions. For instance, a novel metal-whole cell cascade process has been developed for the synthesis of enantioenriched alcohols starting from this compound. nih.gov This process first involves a Palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid to produce 4-chlorobenzophenone (B192759). nih.gov This intermediate is then subjected to an asymmetric reduction catalyzed by a whole-cell catalyst, such as E. coli, to yield the chiral alcohol, (S)-4-chlorobenzhydrol. nih.gov The optimization of such integrated catalytic systems, which bridge the gap between traditional chemical catalysis and biocatalysis, represents a significant area for future exploration.
Researchers are also investigating novel catalyst systems for the synthesis of chlorobenzoyl chloride isomers. For example, a method for producing monochlorobenzoyl chloride with a high yield of the meta-isomer involves the chlorination of benzoyl chloride in the presence of an anhydrous ferric chloride-iodine cocatalyst system at controlled low temperatures. google.com Further research into catalyst design, including the use of bimetallic catalysts or supported catalysts, could lead to even more selective and efficient transformations of this compound.
The table below summarizes the optimized conditions for the Palladium-catalyzed step in the chemo-enzymatic cascade. nih.gov
| Parameter | Optimized Condition | Resulting Yield of 4-Chlorobenzophenone |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | 98% |
| Reactant Ratio | This compound : Phenylboronic acid = 1.5 | 98% |
| Base | 1.5 M Cs₂CO₃ | High Yield |
| Solvent | Toluene (B28343) | High Yield |
| Temperature | 80 °C | High Yield |
Development of this compound in Advanced Materials
The unique electronic properties of the 4-chlorobenzoyl group make it a valuable component in the design of advanced materials, particularly in the field of organic electronics. Future research will likely focus on leveraging these properties to create novel materials with enhanced performance.
A key application of this compound in this area is its use as a derivatization agent and a component of self-assembling dipole molecules to improve hole injection in conjugated polymers. chemicalbook.comchemdad.com This enhancement is crucial for the efficiency of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By modifying the interface between the electrode and the active polymer layer, the 4-chlorobenzoyl group can reduce the energy barrier for charge injection, leading to improved device performance. nbinno.comresearchgate.net
Future research could explore the synthesis of new monomers and polymers incorporating the 4-chlorobenzoyl moiety. By systematically varying the polymer backbone and the position and number of the chloro-substituents, it may be possible to fine-tune the electronic and optical properties of these materials for specific applications. For example, the incorporation of this compound into liquid crystalline polymers could lead to new materials with interesting electro-optical properties.
Integration with High-Throughput Experimentation and Automation
The integration of high-throughput experimentation (HTE) and automation is set to revolutionize the way chemical research is conducted, and the study of this compound's reactivity will be no exception. HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, in a parallel fashion. This approach can significantly accelerate the discovery of new reactions and the optimization of existing ones.
For reactions involving this compound, HTE could be employed to:
Discover novel catalytic systems: By screening a diverse library of metal catalysts and ligands, it may be possible to identify new and more efficient catalysts for cross-coupling reactions or other transformations of this compound.
Optimize reaction conditions: HTE can be used to rapidly determine the optimal conditions for a given reaction, leading to higher yields, shorter reaction times, and improved selectivity.
Map reaction scope: The substrate scope of a new reaction can be quickly explored by reacting this compound with a wide range of coupling partners.
The data generated from HTE can be used to train machine learning models to predict reaction outcomes, further accelerating the discovery process. While specific HTE studies on this compound are not yet widely reported, the principles of this technology are directly applicable. For example, a hypothetical HTE screen for a Suzuki coupling reaction could be designed as shown in the table below.
| Well | Catalyst (0.5 mol%) | Ligand (1.0 mol%) | Base (2.0 equiv) | Solvent | Yield (%) |
| A1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 85 |
| A2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 92 |
| A3 | PdCl₂(dppf) | - | K₃PO₄ | THF | 78 |
| ... | ... | ... | ... | ... | ... |
Computational Chemistry and Modeling of this compound Reactivity
Computational chemistry and molecular modeling are becoming increasingly powerful tools for understanding and predicting chemical reactivity. In the context of this compound, these methods can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic factors that govern its reactivity.
Recent studies have demonstrated the potential of combining computational modeling with experimental work. For example, a combination of pharmacophore-based targeted machine learning (PTML) modeling and fragment-based target design (FBTD) was used to predict the antiplasmodial activity of novel 2-trichloromethylquinazoline derivatives synthesized from this compound. researchgate.net This approach allowed for the design of new molecules with predicted high activity against malaria parasites. researchgate.net
Future research in this area could focus on:
Detailed mechanistic studies: Using quantum chemical methods, such as density functional theory (DFT), to elucidate the detailed mechanisms of reactions involving this compound. This can help in understanding the role of catalysts and in designing more efficient catalytic systems.
Predictive modeling: Developing quantitative structure-activity relationship (QSAR) and machine learning models to predict the reactivity and biological activity of compounds derived from this compound.
Materials design: Using molecular modeling to design new polymers and materials with desired electronic and optical properties based on the this compound building block.
Bioremediation and Biotransformation Research Involving Chlorinated Compounds
The environmental fate of chlorinated aromatic compounds is a significant area of research, and understanding the mechanisms of their biodegradation is crucial for developing effective bioremediation strategies. While this compound itself is highly reactive and readily hydrolyzes, its degradation products and related chlorinated compounds are of environmental concern.
Research has shown that microorganisms can degrade chlorinated aromatic compounds through various pathways. A key step in the aerobic degradation of 4-chlorobenzoate, the hydrolysis product of this compound, is its conversion to 4-chlorobenzoyl coenzyme A (4-chlorobenzoyl CoA). sigmaaldrich.com This thioester is then dehalogenated by a specific enzyme, 4-chlorobenzoyl CoA dehalogenase, to form 4-hydroxybenzoyl CoA. sigmaaldrich.com This enzymatic dehalogenation is a critical step that removes the chlorine atom, making the molecule more susceptible to further degradation.
Future research in this area will likely focus on:
Isolation and characterization of novel microorganisms: Identifying new bacterial and fungal strains with the ability to degrade chlorinated aromatic compounds.
Elucidation of degradation pathways: Using advanced analytical techniques to identify the intermediates and final products of biodegradation, providing a more complete picture of the degradation pathways.
Genetic and enzymatic studies: Characterizing the enzymes and genes involved in the degradation of chlorinated compounds, which could lead to the development of genetically engineered microorganisms with enhanced bioremediation capabilities.
Field studies: Applying laboratory findings to real-world contaminated sites to develop and optimize in-situ bioremediation strategies.
The general mechanisms of microbial degradation of chlorinated aromatic compounds can be categorized as aerobic and anaerobic pathways, as summarized in the table below.
| Degradation Pathway | Key Features |
| Aerobic Degradation | - Requires oxygen. - Often involves dioxygenase enzymes that incorporate both atoms of O₂ into the aromatic ring, leading to ring cleavage. - Can lead to complete mineralization to CO₂, H₂O, and chloride ions. |
| Anaerobic Degradation | - Occurs in the absence of oxygen. - Often proceeds via reductive dechlorination, where the chlorinated compound acts as an electron acceptor and a chlorine atom is replaced by a hydrogen atom. - Can be a slower process than aerobic degradation. |
Q & A
Advanced Question | Quality Control
- HPLC with UV Detection: Resolve hydrolyzed byproducts (e.g., 4-chlorobenzoic acid) using C18 columns and acetonitrile/water mobile phases .
- Karl Fischer Titration: Quantify moisture content (<0.1% w/w) to ensure stability .
- FT-IR Spectroscopy: Identify carbonyl (C=O) stretch at 1770 cm⁻¹ and absence of -OH peaks .
How can reaction yields be optimized when using this compound as an acylating agent?
Advanced Question | Process Chemistry
Optimization Strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
